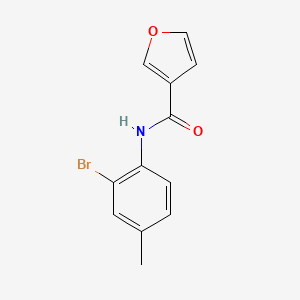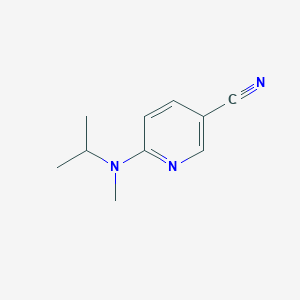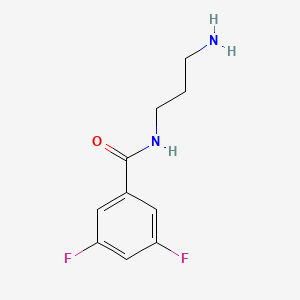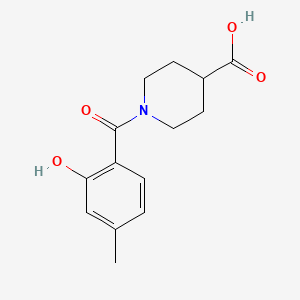
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide, also known as Bromfenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It belongs to the class of drugs known as oxicams, and it is available in both oral and topical formulations. Bromfenac has been extensively studied for its potential therapeutic applications in various fields of scientific research.
作用机制
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of molecules that play a key role in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which play a key role in the inflammatory response. N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide has also been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage and contribute to the development of various diseases.
实验室实验的优点和局限性
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide has several advantages as a research tool. It is a potent and selective inhibitor of COX enzymes, and it has been extensively studied for its pharmacological properties. However, there are also some limitations to its use in lab experiments. N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide can be toxic to cells at high concentrations, and it can also interfere with other cellular processes, making it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide. One area of research is the development of new formulations of N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide that can improve its pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide's potential use in the treatment of various inflammatory diseases, including arthritis, gout, and osteoarthritis. Finally, there is a need for further research on the mechanisms of action of N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide, including its effects on cellular signaling pathways and gene expression.
合成方法
The synthesis of N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide involves the reaction of 2-bromoaniline with 2-hydroxy-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and recrystallized to obtain pure N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide.
科学研究应用
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide has been widely studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis, gout, and osteoarthritis. N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c1-19-9-6-7-10(13(17)8-9)14(18)16-12-5-3-2-4-11(12)15/h2-8,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIZPNANLLAXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)


![3-chloro-6-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B7469530.png)


